1-(3,4-dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea
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Description
1-(3,4-dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
The synthesis of urea derivatives, including compounds similar to "1-(3,4-dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea," has been explored for various applications, such as the development of novel synthetic routes and the study of their properties. For instance, the Lossen rearrangement facilitated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is a significant method for synthesizing ureas and hydroxamic acids from carboxylic acids, showcasing a route that is both environmentally friendly and cost-effective (Thalluri et al., 2014). Moreover, the study of sulfosulfuron stability under various abiotic factors, including pH, temperature, and light exposure, offers insights into the degradation pathways of sulfonylurea herbicides, which is critical for environmental monitoring and herbicide design (Saha & Kulshrestha, 2002).
Environmental Studies
The degradation of sulfonylurea herbicides, closely related to the chemical structure , has been extensively studied. These investigations help understand the environmental fate of these compounds, including photodegradation and hydrolysis pathways, which are crucial for assessing their ecological impact and guiding the development of more sustainable agrochemicals (Saha & Kulshrestha, 2002).
Medicinal Chemistry and Pharmacology
Research into urea derivatives also extends into the medicinal chemistry domain, where such compounds are synthesized and evaluated for various biological activities. For example, the design and synthesis of urea derivatives as cardiac myosin activators demonstrate the potential therapeutic applications of these compounds in treating systolic heart failure. This optimization of the urea scaffold to selectively activate cardiac myosin ATPase signifies a novel approach for heart failure treatment (Manickam et al., 2018). Additionally, sulfonamido moieties in heterocyclic compounds have shown promising antibacterial properties, suggesting another avenue where similar urea derivatives could be explored for their antimicrobial efficacy (Azab et al., 2013).
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-15-21(17-7-5-6-8-18(17)25(15)2)31(27,28)12-11-23-22(26)24-14-16-9-10-19(29-3)20(13-16)30-4/h5-10,13H,11-12,14H2,1-4H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGPKAZPMXQWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.